3-Cyclopropyl-1-benzofuran-2-carboxylic acid
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Overview
Description
3-Cyclopropyl-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound features a cyclopropyl group attached to the benzofuran core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The cyclopropyl group can then be introduced through various alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
3-Cyclopropyl-1-benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Lacks the cyclopropyl group, which may result in different biological activities.
3-Cyclopropyl-1-benzothiophene-2-carboxylic acid: Contains a sulfur atom in place of the oxygen in the furan ring, which can alter its chemical properties and biological effects.
Indole-2-carboxylic acid: Features an indole ring instead of a benzofuran ring, leading to distinct pharmacological profiles.
Uniqueness
The presence of the cyclopropyl group in 3-Cyclopropyl-1-benzofuran-2-carboxylic acid distinguishes it from other benzofuran derivatives. This group can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C12H10O3 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-cyclopropyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)11-10(7-5-6-7)8-3-1-2-4-9(8)15-11/h1-4,7H,5-6H2,(H,13,14) |
InChI Key |
JQWYVIZYGXHVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(OC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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